
1,4-Diphenyl-2-methyl-1,3-butadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenyl-2-methyl-1,3-butadiene is an organic compound with the molecular formula C17H16. It is a derivative of 1,3-butadiene, where two phenyl groups and one methyl group are attached to the butadiene backbone. This compound is known for its unique structural properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Diphenyl-2-methyl-1,3-butadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where benzyltriphenylphosphonium chloride is reacted with trans-cinnamaldehyde in the presence of a base such as sodium hydroxide . Another method involves the dehydrogenation of 1,4-diphenyl-2-butene using butyllithium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Wittig reactions or other coupling reactions that can be scaled up efficiently. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diphenyl-2-methyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and aminated derivatives.
Aplicaciones Científicas De Investigación
1,4-Diphenyl-2-methyl-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4-Diphenyl-2-methyl-1,3-butadiene involves its interaction with various molecular targets. For example, in cycloaddition reactions, it acts as a diene and reacts with dienophiles to form cyclohexene derivatives . The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to its structure.
Comparación Con Compuestos Similares
1,4-Diphenyl-1,3-butadiene: Similar in structure but lacks the methyl group.
1,4-Bis(4-methoxyphenyl)-1,3-butadiene: Contains methoxy groups on the phenyl rings.
1,4-Bis(4-acetylphenyl)-1,3-butadiene: Contains acetyl groups on the phenyl rings.
Uniqueness: 1,4-Diphenyl-2-methyl-1,3-butadiene is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. This methyl group can enhance the compound’s stability and alter its electronic characteristics, making it distinct from its analogs.
Propiedades
Número CAS |
38023-56-2 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
[(1E,3E)-2-methyl-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C17H16/c1-15(14-17-10-6-3-7-11-17)12-13-16-8-4-2-5-9-16/h2-14H,1H3/b13-12+,15-14+ |
Clave InChI |
MCXUZXVIQZNGSA-SQIWNDBBSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC(=CC1=CC=CC=C1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



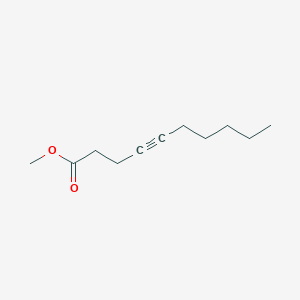
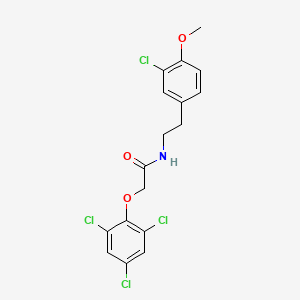


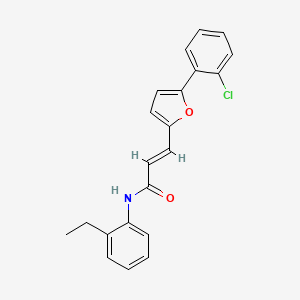

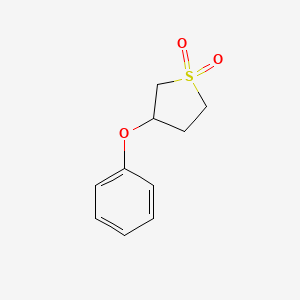

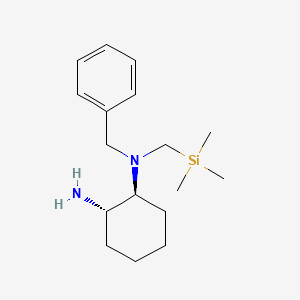
![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
![4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate](/img/structure/B11940471.png)
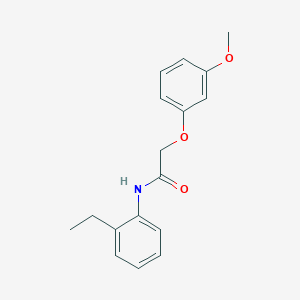
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)
